molecular formula C17H23NO2 B13950309 Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- CAS No. 63886-60-2

Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro-

Cat. No.: B13950309
CAS No.: 63886-60-2
M. Wt: 273.37 g/mol
InChI Key: ZRHYOXCUPOMXIJ-UHFFFAOYSA-N
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Description

Naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- is a complex organic compound that belongs to the class of naphthalene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:

    Acetylation: Introduction of an acetyl group to the naphthalene ring.

    Methoxylation: Addition of a methoxy group.

    Pyrrolidinylation: Attachment of a pyrrolidine ring.

    Hydrogenation: Reduction of the naphthalene ring to form the tetrahydro derivative.

Industrial Production Methods

Industrial production of such compounds often involves large-scale chemical reactors and precise control of reaction conditions, including temperature, pressure, and catalysts. The methods used must ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can further modify the structure, potentially affecting the tetrahydro ring.

    Substitution: Various substitution reactions can occur, replacing functional groups with others.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce fully saturated naphthalene derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Used as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Incorporated into polymers and other materials for enhanced properties.

Biology

    Pharmacology: Potential use in drug development due to its complex structure and biological activity.

    Biochemistry: Studied for its interactions with biological molecules and pathways.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry

    Manufacturing: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene, 8-acetyl-5-methoxy-1-(1-pyrrolidinyl)-1,2,3,4-tetrahydro- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: The parent compound, known for its simple aromatic structure.

    1-Methylnaphthalene: A methylated derivative with different chemical properties.

    2-Acetylnaphthalene: Another acetylated naphthalene with distinct reactivity.

Uniqueness

The unique combination of acetyl, methoxy, and pyrrolidinyl groups in this compound provides it with distinct chemical and biological properties, setting it apart from other naphthalene derivatives.

Properties

CAS No.

63886-60-2

Molecular Formula

C17H23NO2

Molecular Weight

273.37 g/mol

IUPAC Name

1-(4-methoxy-8-pyrrolidin-1-yl-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone

InChI

InChI=1S/C17H23NO2/c1-12(19)13-8-9-16(20-2)14-6-5-7-15(17(13)14)18-10-3-4-11-18/h8-9,15H,3-7,10-11H2,1-2H3

InChI Key

ZRHYOXCUPOMXIJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(CCCC2=C(C=C1)OC)N3CCCC3

Origin of Product

United States

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